molecular formula C23H32N6O3S B2944256 N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-25-2

N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2944256
CAS No.: 1111237-25-2
M. Wt: 472.61
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the triazoloquinazoline core, followed by the introduction of the butan-2-yl and tert-butylcarbamoyl groups. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, must be optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activity or protein interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(butan-2-yl)-1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives and compounds with similar functional groups, such as tert-butylcarbamoyl or sulfanyl groups.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-7-11-28-20(32)16-10-9-15(19(31)24-14(3)8-2)12-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h9-10,12,14H,7-8,11,13H2,1-6H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMYVNOMTNCIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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